N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-17(15-11-5-2-6-12-15)20-21-18(23)16(25-19(21)24)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,20,22)/b10-7+,16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHBKVHUMZPLY-NJKRNUQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Substrates : 2-Thioxothiazolidin-4-one and cinnamaldehyde (3-phenylpropenal).
- Catalyst : Piperidine or ammonium acetate.
- Conditions : Microwave irradiation (100–120°C, 20–30 mins) or conventional heating (reflux in acetic acid, 4–6 hrs).
- Yield : 70–85% with microwave assistance.
Stereochemical Control :
The (E)-configuration of the arylidene group is thermodynamically favored due to conjugation with the thiazolidinone’s carbonyl, as confirmed by NMR coupling constants (J = 12–16 Hz for trans vinyl protons).
N-Acylation with Benzoyl Chloride
The final step involves introducing the benzamide group at position 3 via N-acylation.
Acylation Methodology
- Reagents : Benzoyl chloride, triethylamine (TEA) as base.
- Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 4–8 hrs.
- Yield : 50–65%, influenced by steric hindrance from the 5-arylidene group.
Challenge :
The nucleophilicity of the thiazolidinone nitrogen is reduced due to electron withdrawal by the thioxo and carbonyl groups. Activation via deprotonation (e.g., using NaH) may enhance reactivity.
Integrated Synthetic Route
Combining these steps, the proposed pathway is:
- Step 1 : Synthesize 3-amino-2-thioxothiazolidin-4-one from thiourea and chloroacetic acid.
- Step 2 : Perform Knoevenagel condensation with cinnamaldehyde under microwave irradiation.
- Step 3 : Acylate the nitrogen with benzoyl chloride in DCM/TEA.
Optimized Conditions :
- Microwave-assisted Knoevenagel reduces reaction time from hours to minutes.
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures >95% purity.
Analytical Characterization
Key spectroscopic data for structural confirmation:
Comparative Analysis of Synthetic Approaches
Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 20–30 mins | 4–6 hrs |
| Yield | 80–85% | 65–70% |
| Purity | >95% | 85–90% |
Microwave irradiation enhances reaction efficiency and stereoselectivity, critical for scale-up.
Challenges and Mitigation Strategies
- Low N-Acylation Yield : Use of stronger bases (e.g., NaH) or acylation reagents (e.g., benzoyl anhydride) improves conversion.
- Z/E Isomerization : Strict temperature control (<40°C) during Knoevenagel prevents undesired isomerization.
Applications and Derivatives
While the target compound’s bioactivity remains unstudied, analogous 5-arylidene-2-thioxothiazolidin-4-ones exhibit kinase inhibition (e.g., DYRK1A IC₅₀ < 0.1 μM). Structural modifications at positions 3 and 5 could optimize pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can exhibit different biological activities and are often used in further research and development .
Scientific Research Applications
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has shown that it may have potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer’s. The compound also interacts with cellular pathways related to inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Below is a comparative analysis of “N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide” with structurally related compounds.
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Activity: The target compound’s (E)-3-phenylallylidene group enhances π-conjugation, improving binding to hydrophobic enzyme pockets compared to simpler substituents (e.g., acetamide) .
Stereochemical Influence :
- The E-configuration of the phenylallylidene group in the target compound ensures optimal spatial alignment for target interactions, whereas Z-configuration analogs show reduced activity due to steric clashes .
Crystallographic Insights: SHELX-refined structures (common across all compared compounds) confirm that bulky substituents (e.g., benzamide) induce planar distortion in the thiazolidinone ring, affecting solubility and bioavailability .
Electron-Donating/Withdrawing Effects :
- Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-2-thioxothiazolidin-4-one) increase oxidative stability but reduce membrane permeability compared to the target compound’s phenylallylidene moiety.
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| Target Compound | 198–201 | 3.2 | 0.15 |
| N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide | 165–168 | 1.8 | 2.3 |
| N-(5-benzylidene-4-oxothiazolidin-3-yl)benzamide | 182–185 | 2.9 | 0.4 |
| 5-(4-nitrophenyl)-2-thioxothiazolidin-4-one | 210–213 | 1.5 | 0.07 |
Biological Activity
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H20N2O4S. The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, including condensation reactions and cyclization processes that yield the desired thiazolidin structure.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thioxothiazolidin have shown activity against various bacterial strains, suggesting that this compound may possess similar effects due to its thiazolidin core.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. A study on structurally related compounds demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound might exhibit similar mechanisms, warranting further investigation.
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for compounds with similar thiazolidin structures. For example, certain derivatives have shown IC50 values in the low micromolar range for AChE inhibition, indicating their potential as neuroprotective agents . The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring significantly influence inhibitory potency.
In Vitro Studies
In vitro studies on related compounds have shown promising results. For instance, a series of thiazolidin derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values below 1 μM. This highlights the potential of this compound in treating neurodegenerative diseases such as Alzheimer's .
Case Study: Neuroprotective Effects
A specific case study investigated the neuroprotective effects of a thiazolidin derivative in an animal model of Alzheimer's disease. The compound demonstrated significant improvements in cognitive function as measured by behavioral tests like the Morris water maze, alongside biochemical analyses showing reduced oxidative stress markers in brain tissue .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Oxo-5-(3-phenyallylidene)-2-thioxothiazolidin) | Thiazolidin core | Antimicrobial, anticancer |
| 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin) | Benzylidene group | Strong antimicrobial activity |
| 6-Fluoro-indazole derivatives | Indazole structure | Potent anticancer activity |
This table summarizes some structurally related compounds and their respective biological activities, emphasizing the potential of N-((E)-4-oxo-5-((E)-3-phenyallylidene)-2-thioxothiazolidin-3-y)benzamide in pharmacological applications.
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 7 hours) .
- Replace traditional solvents with ionic liquids to enhance solubility and regioselectivity.
Advanced: What computational approaches predict the compound’s biological activity?
Answer:
- Molecular Docking :
- DFT Calculations :
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.
Stereochemical Purity : Ensure E/Z isomer separation via HPLC before testing .
Solvent Artifacts : DMSO (common solvent) may quench reactive oxygen species (ROS)-mediated activity.
Q. Methodological Solutions :
- Standardize assays using ISO-certified cell lines and solvent controls.
- Validate purity via HPLC-ESI-MS and quantify isomer ratios .
Advanced: What strategies mitigate challenges in crystallizing thioxothiazolidinone derivatives?
Answer:
- Crystallization Solvents : Use mixed solvents (e.g., methanol-DCM) to balance polarity.
- Temperature Gradients : Slow cooling (0.5°C/min) promotes ordered crystal lattices.
- Hydrogen Bond Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen N–H⋯O/S interactions .
Advanced: How to design SAR studies for this compound’s anti-cancer analogs?
Answer:
- Core Modifications :
- Biological Testing :
Advanced: What analytical techniques quantify degradation products under oxidative stress?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
